1-Bromo-3-methoxy-2,5-dimethylbenzene
CAS No.:
Cat. No.: VC18638284
Molecular Formula: C9H11BrO
Molecular Weight: 215.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BrO |
|---|---|
| Molecular Weight | 215.09 g/mol |
| IUPAC Name | 1-bromo-3-methoxy-2,5-dimethylbenzene |
| Standard InChI | InChI=1S/C9H11BrO/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,1-3H3 |
| Standard InChI Key | IMXCSFMBLJCPMX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)Br)C)OC |
Introduction
Chemical Structure and Physical Properties
The molecular structure of 1-bromo-3-methoxy-2,5-dimethylbenzene is defined by its substitution pattern, which influences its reactivity and physicochemical behavior. Key properties include:
The methoxy and methyl groups enhance electron density at specific ring positions, directing electrophilic substitution reactions. The bromine atom, a strong leaving group, facilitates cross-coupling reactions in synthetic chemistry .
Synthesis and Preparation
Bromination of 3-Methoxy-2,5-dimethylbenzene
The most common synthesis involves bromination of 3-methoxy-2,5-dimethylbenzene using bromine (Br₂) in the presence of a Lewis acid catalyst, such as aluminum bromide (AlBr₃), in dichloromethane (CH₂Cl₂) at low temperatures (0–5°C). This method achieves regioselective bromination at the para position to the methoxy group.
Transition-Metal-Free Decarboxylative Bromination
An alternative approach utilizes tetrabutylammonium tribromide (Bu₄NBr₃) to brominate aromatic carboxylic acids. For example, 2,6-dimethoxybenzoic acid undergoes decarboxylative bromination at 100°C to yield 1-bromo-3-methoxy-2,5-dimethylbenzene with 89% efficiency .
Industrial-Scale Production
Industrial methods often employ continuous flow reactors to optimize yield and purity. Automated systems control critical parameters such as temperature, pressure, and stoichiometry, ensuring scalability.
Applications in Organic Synthesis
Electrophilic Aromatic Substitution
The bromine atom enables further functionalization via Suzuki-Miyaura and Ullmann coupling reactions. For instance, palladium-catalyzed cross-coupling with arylboronic acids produces biaryl structures, valuable in medicinal chemistry .
Precursor to Bioactive Molecules
Brominated aromatics are key intermediates in synthesizing enzyme inhibitors. Derivatives of 1-bromo-3-methoxy-2,5-dimethylbenzene exhibit inhibitory activity against carbonic anhydrase (CA) and acetylcholinesterase (AChE), with Ki values ranging from 1.63 to 24.86 nM . Such compounds are explored for treating Alzheimer’s disease and glaucoma .
Material Science
The compound’s rigid aromatic core is incorporated into liquid crystals and organic semiconductors, where its electron-withdrawing bromine atom enhances charge transport properties .
Comparison with Structural Analogs
The unique substitution pattern of 1-bromo-3-methoxy-2,5-dimethylbenzene balances electronic and steric effects, making it superior for regioselective reactions compared to analogs .
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